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Introduction to Pivaloyl Cyanide in Pharmaceutical
Chemistry

Pivaloyl cyanide (CAS 42867-40-3) is a specialized carboxylic acid derivative that has gained significant
importance in pharmaceutical chemistry due to its unique steric properties and versatile reactivity. This
compound, with the molecular formula CeHoNO and molecular weight of 111.14 g/mol, serves as a valuable
building block in the synthesis of complex molecules, particularly those with challenging steric
requirements [1]. The presence of both carbonyl and cyano functionalities in a single molecule, combined
with the steric bulk of the tert-butyl group, enables pivaloyl cyanide to participate in reactions that would
be unfavorable with less hindered analogues. These characteristics have established pivaloyl cyanide as a
privileged intermediate in the development of active pharmaceutical ingredients (APIs), especially those

targeting central nervous system disorders and chronic pain conditions [2].

The application of pivaloyl cyanide in pharmaceutical synthesis spans multiple roles, from serving as a key
precursor in heterocycle formation to functioning as a sterically protecting group for alcohols and other
sensitive functionalities during multi-step syntheses. Its metabolic stability—a consequence of the geminal

dimethyl group—makes it particularly valuable in designing drug candidates with improved pharmacokinetic
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profiles. Additionally, pivaloyl cyanide derivatives have demonstrated utility in asymmetric synthesis,

enabling access to enantiomerically pure pharmaceuticals through carefully designed reaction sequences [2].

Chemical Profile and Properties

Structural Characteristics and Physicochemical Properties

Pivaloyl cyanide possesses distinctive structural features that directly influence its reactivity and
application in pharmaceutical synthesis. The molecule consists of a pivaloyl group (derived from pivalic
acid, (CH3)3CCO2zH) directly bonded to a cyano functionality [3]. This combination creates a compound
with balanced polar and steric characteristics that can be strategically exploited in synthetic design. The
steric encumbrance provided by the tert-butyl group significantly influences the compound's reactivity
pattern, often directing reactions to occur with unusual regioselectivity or enabling the protection of sensitive

functional groups during synthetic sequences [3].

Table 1: Physicochemical Properties of Pivaloyl Cyanide

Property Value/Specification Conditions/Notes

CAS Registry Number 42867-40-3 -

Molecular Formula CesHoNO -

Molecular Weight 111.14 g/mol -

Boiling Point 147°C -

Density 0.940 g/cms -

Flash Point 43°C -

Appearance Colorless to light yellow liquid At room temperature

Storage Temperature 2-8°C Recommended for extended storage
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Property Value/Specification Conditions/Notes

EWG's Food Scores 1 Lower hazard rating

The moderate boiling point (147°C) and liquid state at room temperature make pivaloyl cyanide
convenient to handle in laboratory settings, while its relatively low flash point (43°C) necessitates
appropriate safety precautions during operations at elevated temperatures [1]. The compound's density (0.940
g/cm?) indicates that it is less dense than water, which is relevant for extraction and purification procedures.
The recommendation to store pivaloyl cyanide at 2-8°C reflects the need to maintain its stability over
extended periods, likely by minimizing decomposition or polymerization reactions that might occur at higher

temperatures [1].

Spectral Properties and Identification

Pivaloyl cyanide exhibits characteristic spectral features that facilitate its identification and quality
assessment in pharmaceutical applications. While the search results don't provide comprehensive spectral
data, the compound's structure suggests distinctive signals in tH NMR spectroscopy (a singlet for the nine
equivalent protons of the tert-butyl group) and IR spectroscopy (strong absorptions for the nitrile and
carbonyl stretching vibrations). These spectral signatures are valuable for reaction monitoring and quality
control during pharmaceutical synthesis processes. The known consistency of these spectral properties
makes pivaloyl cyanide a reliable intermediate whose purity and identity can be readily confirmed through

standard analytical techniques [1].

Pharmaceutical Applications

Synthesis of Therapeutic Agents

Pivaloyl cyanide serves as a versatile intermediate in the synthesis of various therapeutic compounds, with
particularly notable applications in the development of analgesic agents and central nervous system
therapeutics. The compound's unique steric profile enables access to molecular architectures that are

difficult to synthesize using conventional approaches. Specific pharmaceutical applications include:

© 2026 Smolecule. All rights reserved. 3/13 Tech Support


https://www.smolecule.com/products/s774191?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3772302.htm
https://www.smolecule.com/products/s774191?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3772302.htm
https://www.smolecule.com/products/s774191?utm_src=pdf-body
https://www.smolecule.com/products/s774191?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3772302.htm
https://www.smolecule.com/products/s774191?utm_src=pdf-body
https://www.smolecule.com/products/s774191?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Pain Management Therapeutics: Pivaloyl cyanide functions as a key synthetic intermediate in the
preparation of compounds targeting neuropathic pain and chronic pain conditions. The steric bulk of
the pivaloyl group contributes to the metabolic stability of resulting drug candidates, potentially
extending their duration of action [2]. This application leverages the ability of pivaleyl cyanide to
introduce both steric protection and hydrogen-bond accepting capability (through the cyano group)

in a single synthetic step.

¢ Heterocyclic Scaffolds: The compound participates in the construction of diverse heterocyclic
systems that serve as core structures in many pharmaceuticals. Its reactivity toward nucleophiles
enables ring-forming reactions that incorporate the cyano group as a versatile handle for further
functionalization [1]. These heterocycles frequently appear in compounds with various biological

activities, making pivaloyl cyanide a valuable building block for medicinal chemistry exploration.

e Protected Intermediates: Pivaloyl cyanide derivatives, particularly pivalate esters, demonstrate
exceptional resistance to hydrolysis compared to esters of less hindered carboxylic acids [3]. This
property is strategically employed in multi-step syntheses where specific hydroxyl groups require
protection under conditions that would cleave more labile protecting groups. The remarkable stability
of pivalate esters stems from the significant steric hindrance around the carbonyl carbon, which

impedes nucleophilic attack by hydrolytic agents.

Analytical Applications in Pharmaceutical Sciences

Beyond its synthetic utility, pivaloyl cyanide and its structural relatives find application in analytical
methodologies relevant to pharmaceutical development. While not directly cited in the search results for this
specific application, the compound's structural features suggest potential in chromatographic methods and
as a derivatization agent for sensitive detection of pharmaceutical compounds. Related compounds have
been employed in pre-column fluorescence derivatization for enhanced detection sensitivity in HPLC
analysis of biologically relevant molecules [4]. This indirect application demonstrates how the fundamental
chemical properties of pivaloyl compounds can be leveraged to address analytical challenges in

pharmaceutical sciences.

Synthesis Protocols
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Industrial Synthesis Methods

The industrial production of pivaloyl cyanide employs efficient protocols designed for scale-up and cost-
effectiveness. The most significant industrial approach involves the copper-catalyzed reaction between
pivalic anhydride and hydrogen cyanide, as detailed in patent literature [5]. This method represents a

balanced approach to safety and efficiency for large-scale production:

Table 2: Industrial Synthesis Protocol from Pivalic Anhydride

Parameter Specification Notes

Starting Materials Pivalic anhydride, hydrogen cyanide  Molar ratio approximately 1:1 to 1:1.2
Catalyst System Copper(l) cyanide 0.5-5 mol% relative to anhydride
Reaction Solvent Diphenyl ether High-boiling inert solvent

Reaction Temperature 120-180°C Optimized at 140-160°C

Reaction Time 2-8 hours Reaction monitored by GC or HPLC
Workup Evaporation, fractional distillation Yields purified pivaloyl cyanide
Reported Yield 75-85% After purification

This industrial process proceeds through a catalytic mechanism where copper(I) cyanide activates the
anhydride toward nucleophilic attack by hydrogen cyanide. The use of a high-boiling solvent like diphenyl
ether (boiling point 258°C) facilitates the reaction temperature profile while enabling easy separation of the
lower-boiling product (147°C) through distillation [5]. The catalytic nature of this process significantly
enhances its atom economy compared to stoichiometric methods, reducing waste generation in accordance

with green chemistry principles.

Laboratory-Scale Synthesis
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For laboratory-scale preparation where handling gaseous hydrogen cyanide may be problematic, alternative
approaches utilizing solid cyanide sources have been developed. These methods maintain the essential

features of the industrial process while adapting to the safety requirements of research laboratories:

e Metal Cyanide Protocol: This method employs alkali metal cyanides (such as sodium or potassium
cyanide) as the cyanide source, reacting with pivalic anhydride in the presence of copper(I) cyanide
catalyst [6]. The reaction is typically conducted in diphenyl ether at temperatures between 130-160°C
for 3-10 hours. The workup involves filtration to remove solid salts followed by fractional distillation
under reduced pressure to isolate the pure product. This adaptation achieves yields comparable to the

industrial method (70-80%) while utilizing less hazardous cyanide sources.

e Lewis Acid Catalysis: Alternative procedures have been developed using Lewis acid catalysts in
place of copper cyanide, though these generally provide somewhat lower yields (60-70%) [5]. These
methods expand the toolbox available to synthetic chemists, allowing selection of conditions based on
catalyst availability and specific reaction requirements. The Lewis acid approach may offer advantages
when coordinating metals must be avoided in downstream applications of the pivaloyl cyanide

product.

The synthesis of pivaloyl cyanide exemplifies how catalytic methodologies can enhance both the efficiency
and safety profile of pharmaceutical intermediate preparation. The development of these protocols represents
a balance between practical considerations (yield, purity, scalability) and safety imperatives (especially

when working with cyanide reagents).

Experimental Protocols and Methodologies

Practical Experimental Workflow

The following detailed protocol for the synthesis of pivaloyl cyanide adapts the industrial method for

laboratory implementation, with specific attention to safety considerations and practical handling:

Materials and Equipment:

¢ Pivalic anhydride (=95% purity)
e Copper(l) cyanide (CuCN, =98% purity)
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e Diphenyl ether (anhydrous, 299%)

e Hydrogen cyanide (handled in approved gas handling system or as solution)
e 250 mL three-neck round-bottom flask

¢ Reflux condenser, thermometer, nitrogen inlet

¢ Heating mantle with temperature control

¢ Distillation apparatus (short-path)

Experimental Procedure:

¢ Reaction Setup: Charge a 250 mL three-neck flask with pivalic anhydride (19.0 g, 0.1 mol), copper(I)
cyanide (0.45 g, 0.005 mol, 5 mol%), and diphenyl ether (100 mL). Equip the flask with a reflux

condenser, thermometer, and nitrogen inlet. Maintain a nitrogen atmosphere throughout the reaction.

e Cyanide Addition: With efficient stirring, carefully introduce hydrogen cyanide (2.7 g, 0.1 mol) to the
reaction mixture through the gas inlet tube. This addition should be performed in a well-ventilated

fume hood with appropriate personal protective equipment.

¢ Reaction Execution: Heat the reaction mixture to 140-150°C with continuous stirring. Maintain this
temperature for 4-6 hours, monitoring reaction progress by thin-layer chromatography (TLC) or gas

chromatography (GC) if available.

e Workup Procedure: After completion (as indicated by consumption of pivalic anhydride), cool the
reaction mixture to room temperature. Remove the catalyst by filtration through a Celite pad. Transfer

the filtrate to a distillation apparatus.

e Product Isolation: First, remove the diphenyl ether solvent under reduced pressure (bp 258°C at
atmospheric pressure). Then, collect the pivaloyl cyanide fraction boiling at 147°C (at atmospheric

pressure) or 60-65°C at 15 mmHg.

e Product Characterization: Analyze the purified product by 'H NMR, IR spectroscopy, and GC to
confirm identity and purity. The typical yield ranges from 75-85% (8.3-9.4 g from 0.1 mol scale) [5].
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Start Reaction Setup
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Pure Pivaloyl Cyanide
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Synthesis Workflow for Pivaloyl Cyanide

Handling and Analytical Methods

Safety Considerations and Handling Protocols:

e Cyanide Handling: All procedures involving hydrogen cyanide or cyanide salts must be conducted in
a properly functioning fume hood with appropriate personal protective equipment, including gloves,
lab coat, and eye protection. Cyanide antidote kits should be readily available in the laboratory.

e Storage Conditions: Pivaloyl cyanide should be stored at 2-8°C in tightly sealed containers under
an inert atmosphere to prevent moisture absorption and decomposition [1].

e Thermal Stability: Although pivaloyl cyanide is thermally stable at its boiling point, prolonged
exposure to elevated temperatures should be avoided to prevent decomposition.

Analytical Methods for Quality Control:

e Purity Assessment: Gas chromatography (GC) with a standard polar stationary phase is
recommended for purity assessment. The compound typically shows a single major peak when of
high purity.

e Structural Confirmation: *H NMR spectroscopy (in CDCIs) should show a singlet at approximately
1.2 ppm (9H, tert-butyl) and absence of extraneous signals. IR spectroscopy should display
characteristic carbonyl (~1750 cm~1) and nitrile (~2250 cm~1) stretching vibrations.

¢ Quantitative Analysis: For reaction monitoring, HPLC with UV detection at 210-220 nm provides
adequate sensitivity for detecting both pivaloyl cyanide and potential impurities [4].

Safety and Regulatory Considerations
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Hazard Assessment and Protective Measures

Pivaloyl cyanide presents several significant hazards that require careful management in both research and
industrial settings. Understanding these risks and implementing appropriate controls is essential for safe

handling:

e Toxicity Concerns: As a cyanide-containing compound, pivaloyl cyanide poses potential toxicity
risks though the cyanide group in this structural context may have different bioavailability compared
to simple cyanide salts. Nevertheless, the compound should be treated with the same precautions as

other nitriles, with particular attention to avoiding ingestion, inhalation, or skin contact [1].

o Flammability: With a flash point of 43°C, pivaloyl cyanide is classified as a flammable liquid [1].
This necessitates precautions against ignition sources during handling, particularly during distillation
procedures or other operations conducted at elevated temperatures. Electrical equipment in areas

where pivaloyl cyanide is used should be appropriately rated for flammable environments.

¢ Reactivity Considerations: The compound contains both electrophilic carbonyl and nitrile
functionalities that may react with strong nucleophiles. This reactivity pattern suggests potential

incompatibility with strong bases, reducing agents, and powerful nucleophiles.

Table 3: Safety Profile and Handling Requirements

Hazard Aspect Classification/Level Protective Measures

Flash Point 43°C Keep away from ignition sources; use spark-
proof equipment

Storage Temperature 2-8°C Refrigerated storage in sealed containers

Atmosphere Control Inert gas Store under nitrogen or argon
recommended

Ventilation Required Use only in well-ventilated fume hood

Personal Protective Mandatory Gloves, lab coat, safety goggles

Equipment
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Regulatory and Environmental Considerations

The regulatory status of pivaloyl cyanide reflects its dual nature as both a valuable pharmaceutical
intermediate and a potentially hazardous chemical. While not specifically controlled in most jurisdictions,

its structural features suggest several regulatory considerations:

e Environmental Impact: The compound should be assessed for potential environmental
persistence and ecotoxicity based on its structure. The steric hindrance may slow degradation,
while the cyanide moiety presents potential toxicity to aquatic organisms.

e Waste Disposal: Waste streams containing pivaloyl cyanide should be managed according to
protocols for cyanide-containing compounds, potentially requiring specialized treatment before
disposal.

e Transport Regulations: Depending on quantity and concentration, pivaloyl cyanide may be subject
to regulations governing the transport of flammable liquids and potentially toxic substances.

The EPA Substance Registry System records pivaloyl cyanide under the identifier 42867-40-3, providing
official tracking of this compound [1]. Pharmaceutical manufacturers using this intermediate would need to
address its presence in regulatory submissions, particularly with respect to control strategies for potential

genotoxic impurities, though the steric hindrance may reduce concerns about such reactivity.

Conclusion and Future Perspectives

Pivaloyl cyanide represents a specialized yet valuable intermediate in pharmaceutical synthesis, offering
unique steric and electronic properties that enable synthetic routes to challenging molecular architectures. Its
well-established synthesis protocols, manageable safety profile with proper precautions, and versatility in
constructing biologically active compounds ensure its continued relevance in pharmaceutical development.
As synthetic methodologies advance, particularly in catalytic processes and flow chemistry applications,
the production and utilization of pivaloyl cyanide will likely see further optimization toward more

sustainable and efficient protocols.

The future application of pivaloyl cyanide in pharmaceutical sciences may expand beyond its current uses,
particularly as medicinal chemists seek to incorporate increased three-dimensional character into drug
candidates—a trend that favors sterically hindered building blocks. Additionally, the compound's potential in
asymmetric synthesis and as a precursor to novel heterocyclic systems remains underexplored, suggesting

directions for future research. As the pharmaceutical industry continues to focus on molecular complexity
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and metabolic stability, intermediates like pivaloyl cyanide that impart these properties will maintain their

importance in the drug discovery toolkit.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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